

Industrial Manufacturing Process of 4-Chloro-2-ethyl-6-methylaniline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Chloro-2-ethyl-6-methylaniline

CAS No.: 70598-48-0

Cat. No.: B3024886

[Get Quote](#)

Application Note & Technical Protocol

Executive Summary

This application note details the industrial-scale manufacturing protocol for **4-Chloro-2-ethyl-6-methylaniline** (CAS: 70598-48-0). This compound serves as a critical intermediate in the synthesis of advanced chloroacetanilide herbicides and specialty pharmaceutical building blocks.

The protocol focuses on a regioselective chlorination strategy starting from 2-ethyl-6-methylaniline (MEA). By utilizing an amine-protection mechanism via salt formation, this process achieves high para-selectivity (>95%), minimizes oxidation byproducts, and ensures a scalable, cost-effective workflow suitable for multi-ton production.

Chemical Profile & Retrosynthetic Analysis

Target Compound[1]

- IUPAC Name: **4-Chloro-2-ethyl-6-methylaniline**[1][2]

- CAS Number: 70598-48-0[1][2][3][4]
- Molecular Formula:
[1][2]
- Molecular Weight: 169.65 g/mol [1][2]
- Physical State: Colorless to pale yellow oil/solid (depending on purity/temperature).

Retrosynthesis Strategy

The most efficient industrial route utilizes 2-ethyl-6-methylaniline (MEA) as the starting material. MEA is commercially produced via the high-temperature ortho-alkylation of o-toluidine with ethylene.

Reaction Pathway:

- Precursor: 2-ethyl-6-methylaniline (MEA).
- Activation/Protection: Conversion to MEA-Hydrochloride salt.
- Functionalization: Electrophilic aromatic substitution using Chlorine gas ().
- Workup: Basification and fractional distillation.

Detailed Manufacturing Protocol

Reagents and Equipment

Reagent	Specification	Role
2-Ethyl-6-methylaniline (MEA)	Purity > 99.0%	Starting Material
Hydrochloric Acid (HCl)	30-35% aq. or Anhydrous Gas	Salt Formation
Chlorine Gas ()	Industrial Grade (>99.5%)	Chlorinating Agent
Solvent (Toluene or MCB)	Anhydrous (<0.05%)	Reaction Medium
Sodium Hydroxide (NaOH)	30% aq. Solution	Neutralization

Equipment:

- Glass-lined or Hastelloy reactor (corrosion resistant to HCl/).
- Efficient gas dispersion agitator (to maximize mass transfer).
- Scrubber system (for HCl and excess off-gas).
- Fractional distillation column (vacuum capable).

Step-by-Step Methodology

Phase 1: Salt Formation (Amine Protection)

Rationale: Direct chlorination of free aniline leads to oxidation (tars) and N-chlorination. Converting the amine to its ammonium salt (

) deactivates the nitrogen against oxidation while directing the incoming chlorine to the para position via steric and electronic effects of the alkyl groups.

- Charge: Load the reactor with 2-ethyl-6-methylaniline (1.0 eq) and Toluene (3-5 volumes).
- Acidification: Cool the mixture to 10-15°C. Slowly introduce Anhydrous HCl gas (or add conc. aqueous HCl dropwise) until the solution reaches pH < 2.
- Precipitation: The hydrochloride salt of MEA will form a thick suspension or slurry.
- Dehydration (Optional but Recommended): If aqueous HCl was used, perform an azeotropic distillation to remove water. Anhydrous conditions favor cleaner chlorination kinetics.

Phase 2: Regioselective Chlorination

Rationale: The 2- and 6-positions are blocked by ethyl and methyl groups. The ammonium group is meta-directing, but the alkyl groups are ortho/para-directing. In the salt form, the steric bulk of the ortho-alkyls combined with the para-directing influence of the alkyls (and the reversible equilibrium of free amine) strongly favors the 4-position.

- Temperature Control: Adjust the slurry temperature to 40-60°C. (Higher temperatures increase rate but risk over-chlorination; lower temperatures are slower).
- Chlorination: Introduce Chlorine gas () subsurface via a sparger.
 - Stoichiometry: Feed 1.05 to 1.10 equivalents of
 - Rate: Control addition to maintain temperature (exothermic reaction).
- Monitoring: Monitor reaction progress via GC.
 - Target: < 1.0% unreacted MEA.
 - Limit: < 2.0% Dichloro-impurity (over-chlorination).
- Purge: Once complete, purge the reactor with Nitrogen () to remove residual

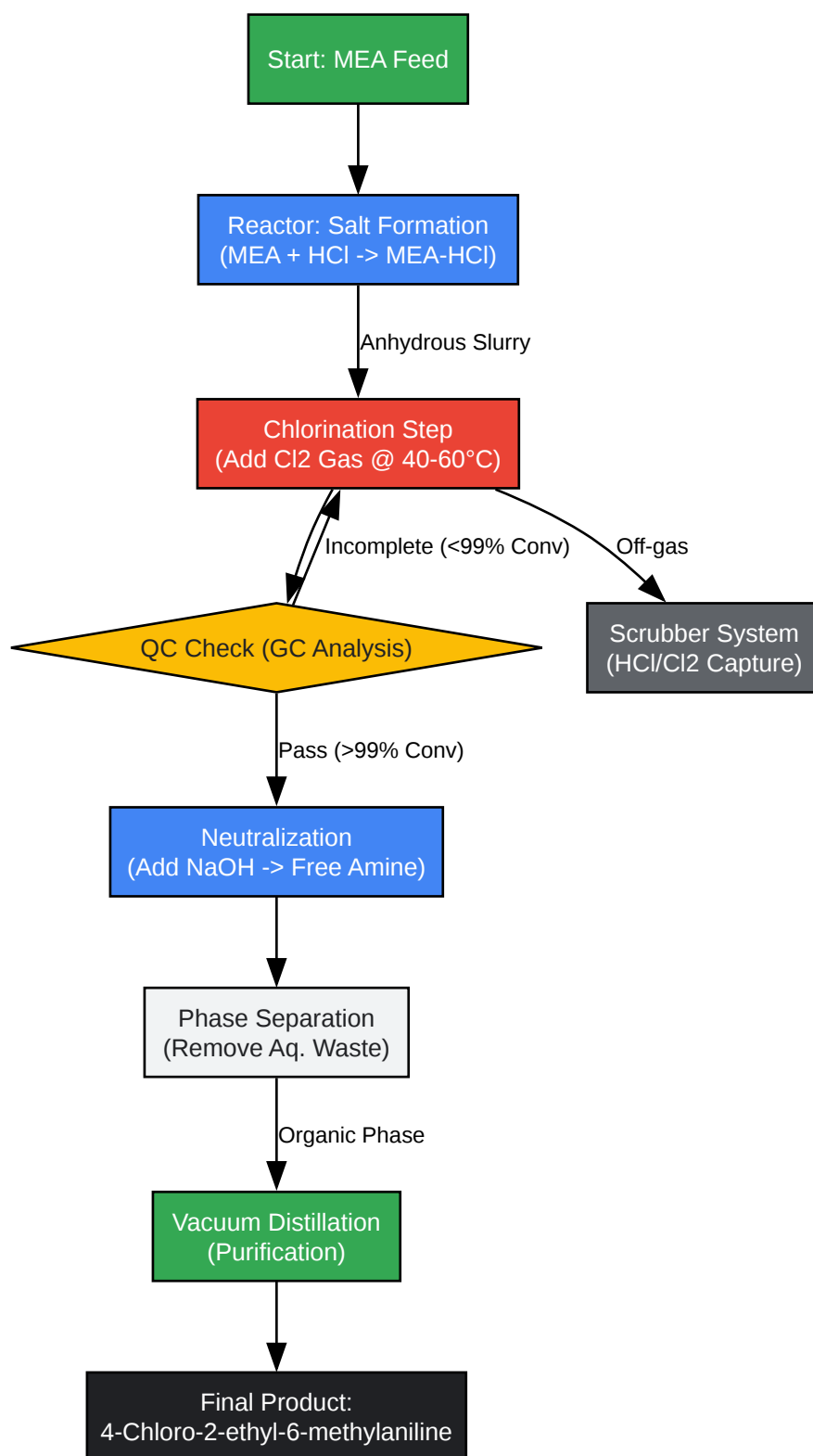
and dissolved HCl.

Phase 3: Neutralization and Isolation

- Hydrolysis: Add water to the reaction mass to dissolve the hydrochloride salt.
- Neutralization: Slowly add 30% NaOH solution while cooling. Adjust pH to 9-10 to liberate the free amine.
- Phase Separation: Allow layers to settle. Separate the organic layer (containing product) from the aqueous brine.
- Washing: Wash the organic layer with water (1x) and brine (1x) to remove inorganic salts.
- Distillation:
 - Strip the solvent (Toluene) at atmospheric pressure or mild vacuum.
 - Perform fractional distillation under high vacuum (e.g., 5-10 mmHg).
 - Collection: Collect the main fraction (bp approx. 120-130°C at 10 mmHg, verify specific vacuum curve).

Process Flow Diagram (Logic & Control)

The following diagram illustrates the critical process flow, including the "Self-Validating" feedback loops where GC monitoring dictates the transition between phases.



[Click to download full resolution via product page](#)

Figure 1: Industrial Process Flow for the synthesis of **4-Chloro-2-ethyl-6-methylaniline**, highlighting the critical QC feedback loop.

Quality Control & Specification

To ensure the material is suitable for downstream agrochemical or pharmaceutical synthesis, the following specifications must be met.

Parameter	Specification	Method
Appearance	Clear, pale yellow liquid/solid	Visual
Assay (GC)		Gas Chromatography
Starting Material (MEA)		GC
Over-Chlorinated (Dichloro)		GC
Moisture		Karl Fischer

Process Safety & Industrial Hygiene

- Chlorine Handling:

is highly toxic and corrosive. All feed lines must be double-walled or monitored with gas leak detectors. An emergency shut-off system linked to chlorine sensors is mandatory.

- Exotherm Management: The chlorination reaction is exothermic. Cooling jacket capacity must exceed the maximum heat generation rate of the chlorine feed.
- HCl Evolution: Significant HCl gas is generated during chlorination. The reactor must vent to a caustic scrubber (NaOH) to neutralize acid gases before release.
- Chemical Compatibility: Avoid contact with strong oxidizers. Ensure the reactor material (Glass-lined/Hastelloy) is compatible with hot HCl/Toluene mixtures.

References

- Preparation of 4-chloro-2,6-dialkylanilines. (1983). US Patent 4,401,833. Google Patents. [Link](#)

- Core citation for the salt-protection chlorin
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018019, **4-Chloro-2-ethyl-6-methylaniline**. [Link](#)[2]
 - Source for chemical identifiers, physical properties, and CAS verific
- Preparation technology of 2-methyl-6-ethylaniline. (2015). CN Patent 104910021A. Google Patents. [Link](#)
 - Reference for the synthesis of the starting m
- ChemicalBook. (2024).[5] **4-Chloro-2-ethyl-6-methylaniline** Product Entry. [Link](#)
 - General sourcing and property verific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-chloro-2-ethyl-6-methylaniline 95% | CAS: 70598-48-0 | AChemBlock [[achemblock.com](https://www.achemblock.com)]
- 2. 4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 70598-48-0|4-Chloro-2-ethyl-6-methylaniline|BLD Pharm [[bldpharm.com](https://www.bldpharm.com)]
- 4. buildingblock.bocsci.com [[buildingblock.bocsci.com](https://www.buildingblock.bocsci.com)]
- 5. CAS No. 19287-45-7 Diborane Wholesale. Characteristics of Diborane - Wechem [[wechemglobal.com](https://www.wechemglobal.com)]
- To cite this document: BenchChem. [Industrial Manufacturing Process of 4-Chloro-2-ethyl-6-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3024886/docs#industrial-manufacturing-process-of-4-chloro-2-ethyl-6-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)